molecular formula C8H6BrNS B1277846 4-Bromobenzyl thiocyanate CAS No. 2740-89-8

4-Bromobenzyl thiocyanate

Cat. No. B1277846
CAS RN: 2740-89-8
M. Wt: 228.11 g/mol
InChI Key: BITPFECHCVOXNN-UHFFFAOYSA-N
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Description

4-Bromobenzyl thiocyanate is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.112 . It is a derivative of benzylthiocyanate that bears bromine at the para position of the phenyl ring.


Synthesis Analysis

Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .


Molecular Structure Analysis

The molecular structure of 4-Bromobenzyl thiocyanate contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 thiocyanate .


Chemical Reactions Analysis

Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This approach has broad application prospects .

Scientific Research Applications

Synthesis of Sulfur-Containing Compounds

4-Bromobenzyl thiocyanate is a valuable precursor in the synthesis of various sulfur-containing compounds. These include sulfides, disulfides, thiols, thioethers, isothiocyanates, trifluoromethylthiolates, and thiocarbamates . Such compounds are significant due to their extensive use in pharmaceuticals, agrochemicals, and material sciences.

Biological Activity

Organic compounds containing the thiocyanate group are known for their biological activities. 4-Bromobenzyl thiocyanate can be utilized to create bioactive molecules that exhibit antibacterial, antiparasitic, and anticancer properties . This makes it an important scaffold in medicinal chemistry for drug discovery and development.

Green Chemistry Applications

The photochemical and electrochemically induced thiocyanation processes using 4-Bromobenzyl thiocyanate represent a greener approach to organothiocyanate synthesis . These methods are sustainable, as they use light or electrical energy instead of traditional chemical reagents, reducing the environmental impact.

Formation of Carbon-Sulfur Bonds

4-Bromobenzyl thiocyanate plays a crucial role in the formation of carbon-sulfur (C–S) bonds. The C–SCN bond formation is a key step in creating organothiocyanates, which are pivotal in synthetic organic chemistry for constructing complex molecular architectures .

Synthetic Precursors

In chemical synthesis, 4-Bromobenzyl thiocyanate is used as a synthetic precursor for a range of sulfur heterocycles. These heterocycles are essential in developing compounds with potential applications in various industries, including pharmaceuticals and electronics .

Mechanistic Studies in Organic Chemistry

The compound is also instrumental in mechanistic studies within organic chemistry. Researchers use 4-Bromobenzyl thiocyanate to explore photo- and electrochemically driven thiocyanation reactions, which are crucial for understanding the synthesis and behavior of organothiocyanates .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Therefore, the synthesis and study of thiocyanates, including 4-Bromobenzyl thiocyanate, have broad application prospects .

properties

IUPAC Name

(4-bromophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITPFECHCVOXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300466
Record name (4-Bromophenyl)methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzyl thiocyanate

CAS RN

2740-89-8
Record name (4-Bromophenyl)methyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2740-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromobenzyl thiocyanate
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4-Bromobenzyl thiocyanate
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4-Bromobenzyl thiocyanate
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4-Bromobenzyl thiocyanate
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4-Bromobenzyl thiocyanate

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